2-[N'-(benzenesulfonyl)-1-(4-fluorophenyl)methanimidamido]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N'-(benzenesulfonyl)-1-(4-fluorophenyl)methanimidamido]acetic acid is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a fluoro-phenyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N'-(benzenesulfonyl)-1-(4-fluorophenyl)methanimidamido]acetic acid typically involves multiple steps, including the formation of the benzenesulfonyl group, the introduction of the fluoro-phenyl group, and the incorporation of the amino-acetic acid moiety. One common synthetic route involves the reaction of benzenesulfonyl chloride with 4-fluoroaniline to form the intermediate benzenesulfonyl-4-fluoroaniline. This intermediate is then reacted with glycine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[N'-(benzenesulfonyl)-1-(4-fluorophenyl)methanimidamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfinyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-phenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure optimal yields.
Major Products
Scientific Research Applications
2-[N'-(benzenesulfonyl)-1-(4-fluorophenyl)methanimidamido]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[N'-(benzenesulfonyl)-1-(4-fluorophenyl)methanimidamido]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluoro-phenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The amino-acetic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group but lacking the sulfonyl and fluoro-phenyl groups.
4,4’-Dichlorobenzophenone: Contains a benzophenone structure with chlorine substituents, differing significantly in its chemical properties and applications.
Uniqueness
2-[N'-(benzenesulfonyl)-1-(4-fluorophenyl)methanimidamido]acetic acid is unique due to its combination of a benzenesulfonyl group, a fluoro-phenyl group, and an amino-acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[benzenesulfonamido-(4-fluorophenyl)methylidene]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4S/c16-12-8-6-11(7-9-12)15(17-10-14(19)20)18-23(21,22)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWJXABUJGXTTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=NCC(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.